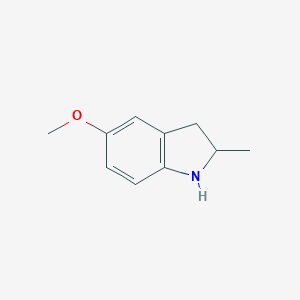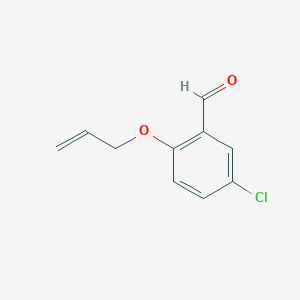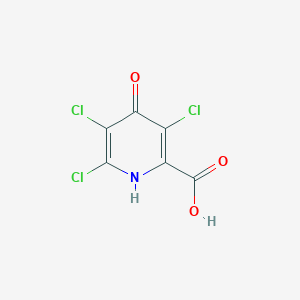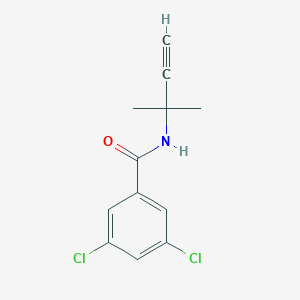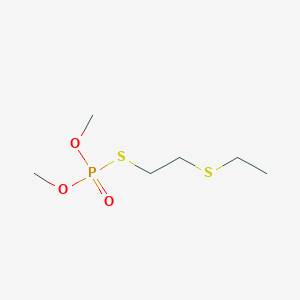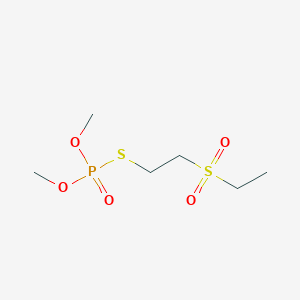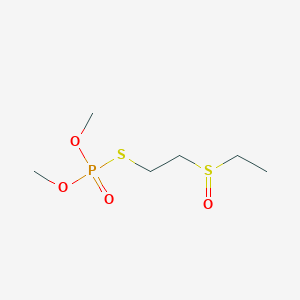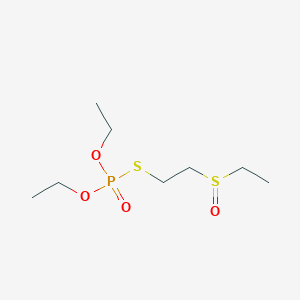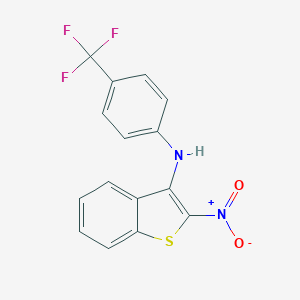
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- has been studied extensively. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- in lab experiments include its antibacterial and antifungal properties, making it a potential candidate for the development of new drugs to combat infections caused by these microorganisms. Additionally, this compound has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
The limitations of using Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)-. These include further studies on its potential applications in the development of new drugs to combat bacterial and fungal infections, as well as its potential use in the treatment of cancer. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- can be achieved by several methods. One such method involves the reaction of 2-nitrophenyl isothiocyanate with 4-(trifluoromethyl)aniline in the presence of potassium carbonate. Another method involves the reaction of 2-nitrophenyl isothiocyanate with 4-(trifluoromethyl)aniline in the presence of sodium hydride. Both methods result in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- has been studied for its potential applications in various fields of scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new drugs to combat infections caused by these microorganisms. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
149338-12-5 |
|---|---|
Produktname |
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- |
Molekularformel |
C15H9F3N2O2S |
Molekulargewicht |
338.31 g/mol |
IUPAC-Name |
2-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H9F3N2O2S/c16-15(17,18)9-5-7-10(8-6-9)19-13-11-3-1-2-4-12(11)23-14(13)20(21)22/h1-8,19H |
InChI-Schlüssel |
PQNYDEMCPXPKQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=C(C=C3)C(F)(F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=C(C=C3)C(F)(F)F |
Andere CAS-Nummern |
149338-12-5 |
Synonyme |
2-nitro-N-[4-(trifluoromethyl)phenyl]benzothiophen-3-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



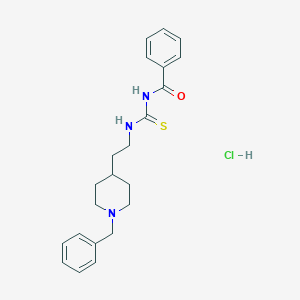
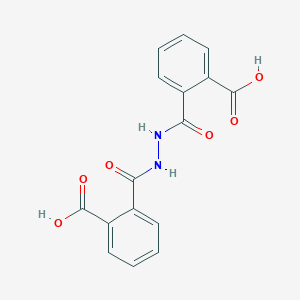
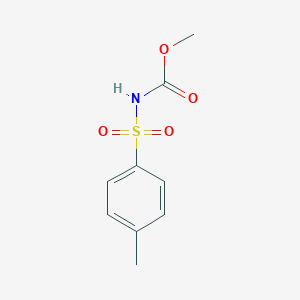
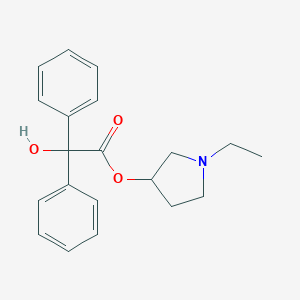
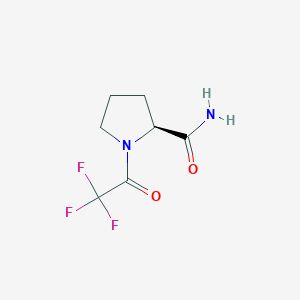
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
